8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one
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Description
8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is a useful research compound. Its molecular formula is C13H7F2NOS and its molecular weight is 263.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- New bidentate pyridines have been synthesized starting from triflate, derived from β-pinene, showing applications in asymmetric allylic oxidation and intramolecular amide enolate α-arylation (Malkov et al., 2008).
- Development of multidentate N-heterocyclic biscarbene and its silver(I) complex derivative demonstrates applications in organometallic chemistry (Caballero et al., 2001).
Novel Synthesis Routes
- A novel synthesis route for benzo[b]thiepins has been developed, indicating the potential for creating new derivatives and compounds (Reinhoudt & Kouwenhoven, 1974).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis of new Pyrido[3,2-f][1,4]thiazepines shows improved yields and shorter reaction times, highlighting the efficiency of microwave synthesis in heterocyclic chemistry (Faty et al., 2011).
Computational Chemistry and Antitumor Potential
- Computational quantum chemistry was utilized in synthesizing thiepino[2,3-b]pyridine derivative, showing potential as an antitumor lead (Waly et al., 2012).
Catalysis and Ligand Synthesis
- Synthesis of palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) displays applications in catalysis and ligand synthesis (Wang et al., 2018).
Properties
IUPAC Name |
7,8-difluoro-6H-[2]benzothiepino[3,4-b]pyridin-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NOS/c14-10-4-3-7-9(11(10)15)6-18-13-8(12(7)17)2-1-5-16-13/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUYQVWEHGMHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(=O)C3=C(S1)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.